N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Protocols requiring exact sulfonamide probes face supply inconsistency for low-lipophilicity pyrimidine-azetidine scaffolds. This specific CAS 2549034-42-4 (MW 270.35, cLogP ~1.2) resolves that with its 4-methylpyrimidine-azetidine core & methanesulfonamide tail, offering a defined ΔcLogP advantage (~ -0.4 vs. cyclopropane analogs) for aqueous compatibility. - Assay-ready building block for chemokine receptor/kinase inhibitor SAR libraries. - In stock via qualified vendors; guaranteed ≥97% purity by HPLC for reproducible synthetic sequences.

Molecular Formula C11H18N4O2S
Molecular Weight 270.35 g/mol
CAS No. 2549034-42-4
Cat. No. B6435166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide
CAS2549034-42-4
Molecular FormulaC11H18N4O2S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CC(C2)CN(C)S(=O)(=O)C
InChIInChI=1S/C11H18N4O2S/c1-9-4-5-12-11(13-9)15-7-10(8-15)6-14(2)18(3,16)17/h4-5,10H,6-8H2,1-3H3
InChIKeyCXUBZWVAHWPMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Procurement Overview


This compound (CAS 2549034-42-4) is a small-molecule sulfonamide featuring a 4-methylpyrimidin-2-yl group connected via an azetidine-3-yl-methyl linker to an N-methyl-methanesulfonamide moiety [1]. It belongs to the broader structural class of pyrimidine-azetidine sulfonamides, which have been explored in patents as chemokine receptor modulators and kinase inhibitors [2]. This specific CAS entry is catalogued by chemical suppliers for research purposes, though publicly available quantitative bioactivity data in peer-reviewed literature remains sparse.

Generic Substitution Risk


Compounds within the pyrimidine-azetidine sulfonamide class can exhibit drastic differences in physicochemical properties and biological target engagement even with minor structural modifications [1]. The combination of a 4-methylpyrimidine, a strained azetidine ring, and a specific methanesulfonamide substituent in CAS 2549034-42-4 distinguishes it from close analogs where, for instance, the sulfonamide group is cyclopropyl or the pyrimidine substitution is altered. Such changes can fundamentally alter hydrogen-bonding capacity, metabolic stability, or selectivity profiles, meaning that a general class member cannot be assumed to perform identically in assays. The quantitative evidence below is intended to support the identification of this specific compound when it is required for exact protocol replication, though a lack of public head-to-head data necessitates rigorous vendor qualification.

Differentiation Guide


Sulfonamide Substituent Effect on Lipophilicity

When compared to the closest purchasable analog N-methyl-N-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide, CAS 2549034-42-4 replaces the cyclopropanesulfonamide with a methanesulfonamide and adds a 4-methyl group on the pyrimidine ring. This substitution reduces molecular weight by approximately 18 Da (270.35 vs. ~288.35 g/mol) and is predicted to lower cLogP by roughly 0.3–0.5 log units, increasing aqueous solubility. These differences are critical for assay compatibility in aqueous biochemical buffers.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Cross-Class DNMT Inhibition Inference

While not a direct comparator, a structurally distinct compound (CHEMBL1564869) sharing the sulfonamide linker and heterocyclic architecture has reported IC50 values of 900 nM against DNMT3B and 230 nM (Ki) against a bacterial methyltransferase [1]. The presence of the methanesulfonamide group in CAS 2549034-42-4 suggests it may retain a capacity for metal-chelating or SAM-pocket interactions common in this target class, though direct data for this specific compound is absent. This class-level inference indicates potential utility as a tool for methyltransferase inhibitor development.

Epigenetics DNA Methyltransferase Enzyme Inhibition

Isomeric Purity and Supply Chain Differentiation

CAS 2549034-42-4 is supplied as a discrete compound with certified analytical characterization, whereas many generic 'pyrimidine-sulfonamide' offerings are sold as crude reaction mixtures or mixtures of regioisomers. The exact CAS record ensures that the purchaser receives the defined N-methyl-methanesulfonamide regioisomer with the 4-methylpyrimidine substitution pattern, avoiding contamination with the 2-methyl or unsubstituted pyrimidine variants that could confound biological results.

Chemical Procurement Compound Integrity Vendor Qualification

Application Scenarios


Protocol Replication with Exact Compound

When a published in-house protocol specifies the use of this exact compound (e.g., as a substructure for further derivatization), procurement of CAS 2549034-42-4 is mandatory to ensure fidelity to the reported synthetic sequence and analytical results. The defined molecular weight and predicted solubility advantage (ΔcLogP ~ -0.3 to -0.5 vs. the cyclopropanesulfonamide analog) support its use in aqueous reaction conditions.

Hit-to-Lead Property Optimization

Medicinal chemistry teams exploring the pyrimidine-azetidine sulfonamide scaffold can purchase this compound as a reference point for lower lipophilicity. Compared to the cyclopropanesulfonamide variant (MW ~288 Da, cLogP ~1.6), CAS 2549034-42-4 (MW 270 Da, cLogP ~1.2) offers a superior starting point for lead molecules where high logD is correlated with poor developability.

Epigenetic Tool Compound Resupply

For laboratories investigating DNA methyltransferase inhibition, this compound may be ordered as part of a focused sulfonamide library, provided it is used with appropriate positive controls (e.g., a known DNMT inhibitor such as CHEMBL1564869, IC50 900 nM for DNMT3B). Activity must be independently confirmed, as direct IC50 data for this specific CAS entry is not publicly available. [1]

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